

# FPL-55712 free base chemical structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: FPL-55712 free base

Cat. No.: B1662943

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## An In-depth Technical Guide to FPL-55712 Free Base

For researchers, scientists, and drug development professionals, FPL-55712 stands as a historically significant molecule. It was one of the first selective and potent antagonists of what was then known as the "Slow-Reacting Substance of Anaphylaxis" (SRS-A), later identified as the cysteinyl leukotrienes. Its development provided a critical pharmacological tool that helped elucidate the role of leukotrienes in pathophysiology, particularly in asthma and allergic reactions, and paved the way for the creation of modern anti-asthmatic drugs like montelukast and zafirlukast. This guide provides a comprehensive overview of the chemical structure, pharmacological properties, and key experimental methodologies associated with **FPL-55712 free base**.

## Chemical Structure and Properties

FPL-55712 is a complex chromone-based carboxylic acid. Its chemical identity is defined by the following parameters.

Property	Value
IUPAC Name	7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid[1]
CAS Number	40785-97-5[2][3][4]
Molecular Formula	C <sub>27</sub> H <sub>30</sub> O <sub>9</sub> [4]
Molecular Weight	498.52 g/mol [3][4]
SMILES String	<chem>CCCC1=C(O)C(=CC=C1OCC(O)COC1=CC=C2C(=O)C=C(OC2=C1CCC)C(O)=O)C(C)=O</chem>
InChI Key	LMQBMWHHGVZWMR-UHFFFAOYSA-N[4]
Stereochemistry	Racemic[4]
Physical Appearance	A solid powder.
Solubility	Soluble to 50 mM in 100mM NaOH.[3]

## Pharmacological Data

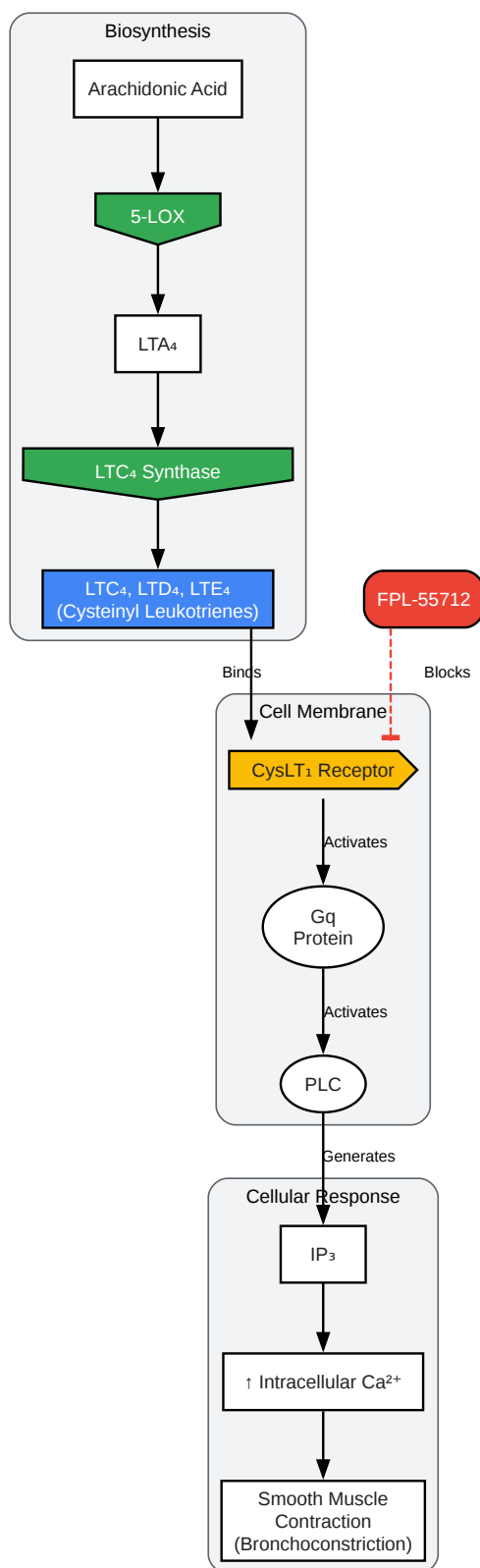
FPL-55712 is a competitive antagonist at the cysteinyl leukotriene receptor 1 (CysLT1). Its biological activity has been quantified in various preclinical models.

Parameter	Species	Model	Value / Observation
IC <sub>50</sub> (vs. LTD <sub>4</sub> -induced bronchoconstriction)	Guinea Pig	In vivo, aerosol administration	0.5% (w/v) solution in nebulizer[5]
IC <sub>50</sub> (vs. LTE <sub>4</sub> -induced bronchoconstriction)	Guinea Pig	In vivo, aerosol administration	0.8% (w/v) solution in nebulizer[5]
IC <sub>50</sub> (vs. IgE-mediated anaphylaxis)	Rat	In vivo, aerosol administration	2.0% (w/v) solution in nebulizer[5]
Biological Half-Life (vs. LTD <sub>4</sub> )	Guinea Pig	Intravenous (i.v.) administration	1.7 minutes[5]
Biological Half-Life (vs. LTE <sub>4</sub> )	Guinea Pig	Intravenous (i.v.) administration	1.2 minutes[5]
Biological Half-Life (vs. LTD <sub>4</sub> )	Guinea Pig	Aerosol administration	120 minutes[5]
Biological Half-Life (vs. LTE <sub>4</sub> )	Guinea Pig	Aerosol administration	90 minutes[5]
Receptor Binding Affinity (K <sub>i</sub> )	Guinea Pig	[ <sup>3</sup> H]-LTD <sub>4</sub> radioligand binding assay (lung membranes)	Competitively inhibits [ <sup>3</sup> H]-LTD <sub>4</sub> binding.[6] [7] A specific K <sub>i</sub> value is not prominently reported in literature.
Effect on Leukotriene Elimination	Rat	In vivo, cannulated bile duct	Dose-dependently inhibits hepatobiliary elimination of [ <sup>3</sup> H]-LTC <sub>4</sub> , [ <sup>3</sup> H]-LTD <sub>4</sub> , and [ <sup>3</sup> H]-LTE <sub>4</sub> . [8][9]

## Mechanism of Action: CysLT<sub>1</sub> Receptor Antagonism

The primary mechanism of action for FPL-55712 is the blockade of the CysLT<sub>1</sub> receptor. Cysteinyl leukotrienes (LTD<sub>4</sub>, LTC<sub>4</sub>, LTE<sub>4</sub>) are potent inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase pathway. In target tissues like airway smooth muscle, they bind to the Gq-coupled CysLT<sub>1</sub> receptor, initiating a signaling cascade that results in

increased intracellular calcium and sustained smooth muscle contraction, a key feature of bronchoconstriction in asthma. FPL-55712 competitively binds to this receptor, preventing leukotriene-mediated signaling.



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### CysLT<sub>1</sub> Signaling and FPL-55712 Inhibition

## Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize FPL-55712.

### Isolated Guinea Pig Trachea Contraction Assay

This ex vivo assay is the classical method for assessing the potency of CysLT receptor antagonists.

**Objective:** To measure the ability of FPL-55712 to inhibit leukotriene-induced contraction of airway smooth muscle.

**Methodology:**

- **Tissue Preparation:** A male Hartley guinea pig (300-500g) is euthanized by CO<sub>2</sub> asphyxiation. The trachea is excised and placed in ice-cold Krebs-Henseleit buffer.[\[10\]](#)
- The trachea is cleaned of connective tissue and cut into 2-3 mm wide rings.[\[10\]](#)
- **Mounting:** Each tracheal ring is suspended between two L-shaped stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.
- One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force-displacement transducer to record changes in tension.
- **Equilibration:** The tissues are equilibrated under a resting tension of 1.0 g for 60-90 minutes, with buffer changes every 15 minutes.
- **Viability Test:** Tissue viability is confirmed by inducing a maximal contraction with a high concentration of carbachol (e.g., 10<sup>-4</sup> M).[\[11\]](#)
- **Antagonist Incubation:** After washing out the carbachol and allowing the tissue to return to baseline, FPL-55712 (at various concentrations) or vehicle is added to the organ baths and incubated for 20-30 minutes.

- **Agonist Challenge:** A cumulative concentration-response curve to an agonist (e.g., LTD<sub>4</sub>, 10<sup>-10</sup> to 10<sup>-6</sup> M) is generated. Contractions are recorded as a percentage of the maximal carbachol response.
- **Data Analysis:** The potency of FPL-55712 is determined by calculating the pA<sub>2</sub> value from Schild plot analysis, which quantifies the concentration of antagonist required to produce a two-fold shift in the agonist's concentration-response curve.

## In Vivo Bronchoconstriction Assay (Aerosol Administration)

This in vivo model assesses the efficacy and duration of action of FPL-55712 when delivered directly to the airways.

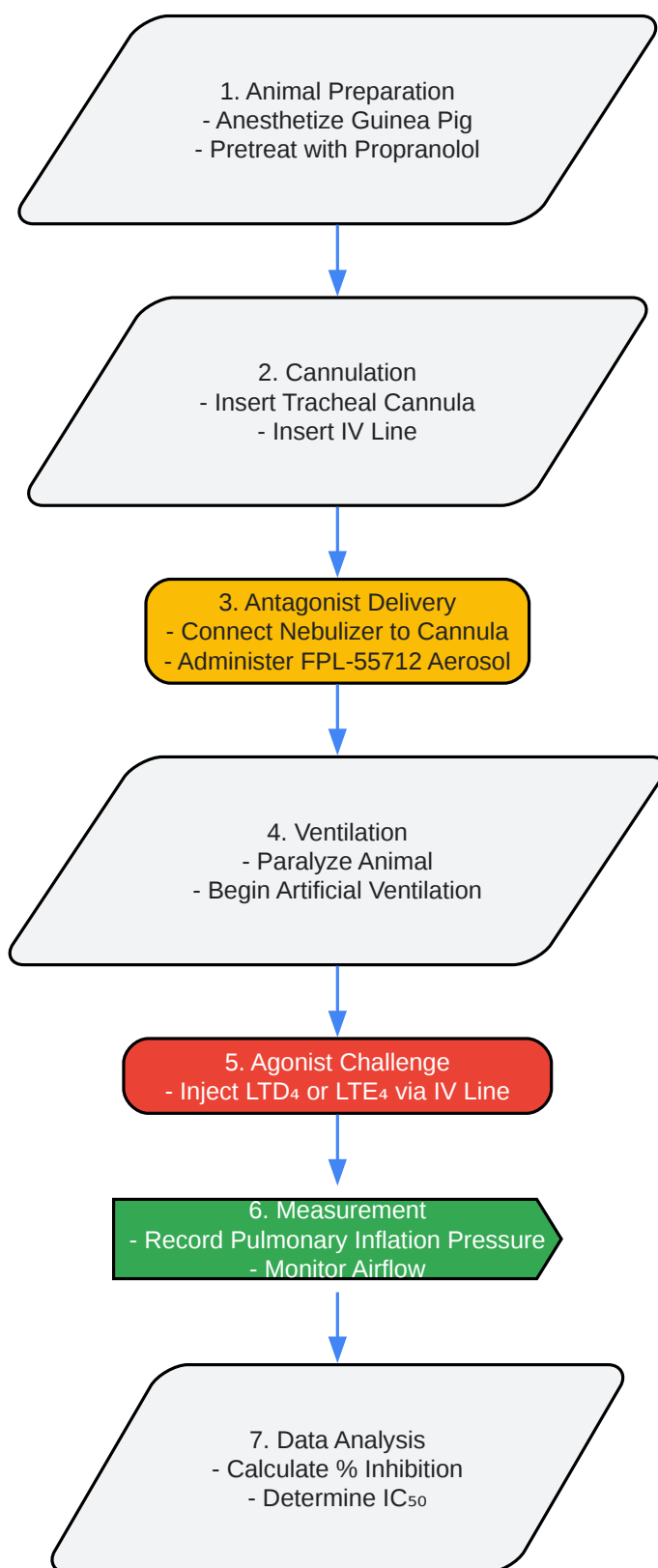
**Objective:** To determine the ability of aerosolized FPL-55712 to protect against bronchoconstriction induced by intravenous leukotrienes.

**Methodology:**

- **Animal Preparation:** Anesthetized, spontaneously breathing guinea pigs are pretreated with a  $\beta$ -blocker like propranolol to prevent confounding effects of catecholamines.[5]
- A tracheal cannula is inserted for drug administration and, subsequently, artificial ventilation. [5]
- **Antagonist Administration:** Animals are exposed to an aerosol of FPL-55712 (e.g., 0.1% to 2% w/v solution) or vehicle, generated by a nebulizer and delivered through the tracheal cannula for a fixed period.[5]
- **Ventilation and Challenge:** Following aerosol administration, the animals are paralyzed with a neuromuscular blocker and artificially ventilated. A bronchoconstrictor challenge is administered via intravenous injection of LTD<sub>4</sub> or LTE<sub>4</sub> (e.g., 25  $\mu$ g/kg).[5]
- **Measurement:** Bronchoconstriction is measured as an increase in pulmonary inflation pressure or a decrease in airflow.

- Data Analysis: The inhibitory effect of FPL-55712 is calculated as the percentage reduction in the bronchoconstrictor response compared to vehicle-treated animals. An  $IC_{50}$  (the aerosol concentration causing 50% inhibition) is then determined.[\[5\]](#)





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#### Workflow for In Vivo Bronchoconstriction Assay

## [<sup>3</sup>H]-LTD<sub>4</sub> Radioligand Receptor Binding Assay

This assay directly measures the interaction of FPL-55712 with the CysLT<sub>1</sub> receptor in a cell-free system.

Objective: To characterize the binding of FPL-55712 to CysLT<sub>1</sub> receptors in guinea pig lung membranes.

Methodology:

- **Membrane Preparation:** Guinea pig lung tissue is homogenized in an ice-cold buffer (e.g., Tris-HCl) and subjected to differential centrifugation to isolate a crude membrane fraction rich in receptors.<sup>[6]</sup> Protein concentration is determined using a standard method (e.g., Bradford assay).
- **Binding Reaction:** In assay tubes, the lung membrane preparation (typically 50-100 µg protein) is incubated with a fixed concentration of radiolabeled [<sup>3</sup>H]-LTD<sub>4</sub>.
- **Competition Assay:** To determine the affinity of FPL-55712, parallel incubations are performed with increasing concentrations of unlabeled FPL-55712.
- **Incubation:** The reaction is incubated at 37°C for 20-25 minutes to reach equilibrium.<sup>[6]</sup>
- **Separation:** The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through. The filters are washed quickly with ice-cold buffer.
- **Quantification:** The radioactivity retained on the filters is measured by liquid scintillation counting.
- **Data Analysis:** Non-specific binding is determined in the presence of a high concentration of unlabeled LTD<sub>4</sub>. Specific binding is calculated by subtracting non-specific from total binding. The IC<sub>50</sub> value for FPL-55712 (concentration that inhibits 50% of specific [<sup>3</sup>H]-LTD<sub>4</sub> binding) is determined, from which the inhibition constant (K<sub>i</sub>) can be calculated using the Cheng-Prusoff equation.

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- To cite this document: BenchChem. [FPL-55712 free base chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1662943#fpl-55712-free-base-chemical-structure>]

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